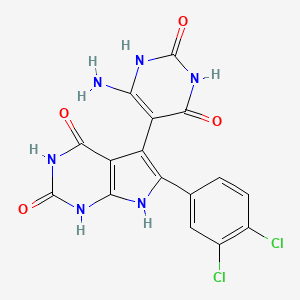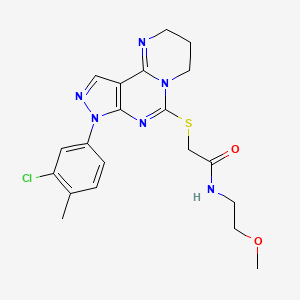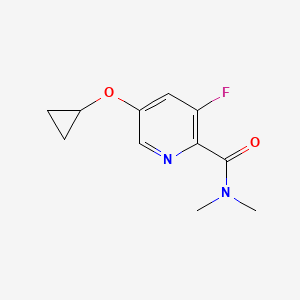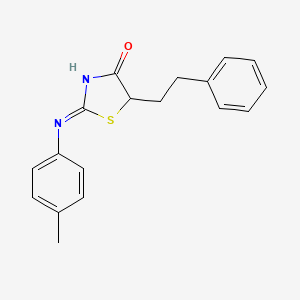
L-Alanyl-O-(4-ethylbenzoyl)-L-serine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Alanyl-O-(4-ethylbenzoyl)-L-serine: is a synthetic dipeptide compound composed of L-alanine and L-serine, with an ethylbenzoyl group attached to the serine residue
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-O-(4-ethylbenzoyl)-L-serine typically involves the following steps:
Protection of Functional Groups: The amino and hydroxyl groups of L-alanine and L-serine are protected using suitable protecting groups to prevent unwanted side reactions.
Coupling Reaction: The protected L-alanine is coupled with the protected L-serine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Introduction of Ethylbenzoyl Group: The ethylbenzoyl group is introduced to the serine residue through an esterification reaction using ethylbenzoyl chloride in the presence of a base such as triethylamine.
Deprotection: The protecting groups are removed under mild conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow synthesis and automated peptide synthesizers may be employed to enhance efficiency.
化学反応の分析
Types of Reactions
L-Alanyl-O-(4-ethylbenzoyl)-L-serine can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation: The ethyl group on the benzoyl moiety can be oxidized to form a carboxylic acid.
Substitution: The ethylbenzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions, such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products
Hydrolysis: L-Alanine, L-serine, and 4-ethylbenzoic acid.
Oxidation: L-Alanyl-O-(4-carboxybenzoyl)-L-serine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
L-Alanyl-O-(4-ethylbenzoyl)-L-serine has several scientific research applications, including:
Medicinal Chemistry: It can be used as a model compound to study peptide-based drug design and development.
Biochemical Research: It serves as a substrate for enzymatic studies, particularly those involving proteases and esterases.
Industrial Applications: It may be used in the synthesis of more complex molecules for pharmaceutical and biotechnological applications.
作用機序
The mechanism of action of L-Alanyl-O-(4-ethylbenzoyl)-L-serine depends on its specific application. In enzymatic studies, it may act as a substrate for enzymes, undergoing hydrolysis or other reactions. The molecular targets and pathways involved would vary based on the enzyme or biological system being studied.
類似化合物との比較
L-Alanyl-O-(4-ethylbenzoyl)-L-serine can be compared with other similar dipeptide compounds, such as:
L-Alanyl-L-serine: Lacks the ethylbenzoyl group, making it less hydrophobic and potentially less bioactive.
L-Alanyl-O-(4-methylbenzoyl)-L-serine: Contains a methylbenzoyl group instead of an ethylbenzoyl group, which may affect its reactivity and interactions with enzymes.
The uniqueness of this compound lies in the presence of the ethylbenzoyl group, which can influence its chemical properties and biological activity.
特性
CAS番号 |
921934-43-2 |
|---|---|
分子式 |
C15H20N2O5 |
分子量 |
308.33 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(4-ethylbenzoyl)oxypropanoic acid |
InChI |
InChI=1S/C15H20N2O5/c1-3-10-4-6-11(7-5-10)15(21)22-8-12(14(19)20)17-13(18)9(2)16/h4-7,9,12H,3,8,16H2,1-2H3,(H,17,18)(H,19,20)/t9-,12-/m0/s1 |
InChIキー |
TVXZIVBFYQOHCT-CABZTGNLSA-N |
異性体SMILES |
CCC1=CC=C(C=C1)C(=O)OC[C@@H](C(=O)O)NC(=O)[C@H](C)N |
正規SMILES |
CCC1=CC=C(C=C1)C(=O)OCC(C(=O)O)NC(=O)C(C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(Methylsulfanyl)methyl]pyrrolidine oxalate](/img/structure/B15174345.png)
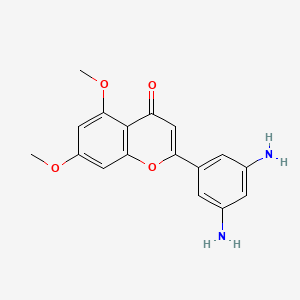
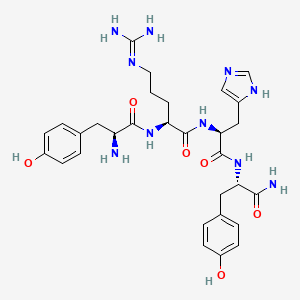

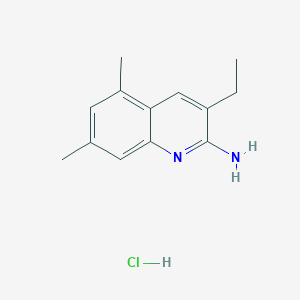

![(1S,2S,4R)-2-[[(Triisopropylsilyl)oxy]methyl]-4-(tritylamino)cyclopentanol](/img/structure/B15174388.png)
![3-[(3aR,6aS)-5'-fluoro-2',4,6-trioxo-5-(2-phenylethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]propanoic acid](/img/structure/B15174390.png)
![2-Amino-5-{[(3,6-dichloropyridin-2-yl)amino]methyl}phenol](/img/structure/B15174395.png)
![(2S)-2-(4-Fluorophenyl)-4-[(1R)-1-phenylethyl]morpholine](/img/structure/B15174400.png)
